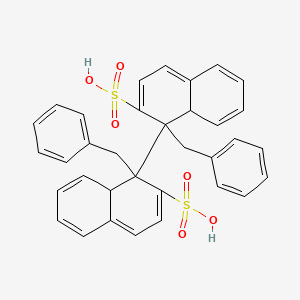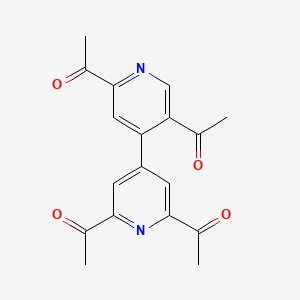
Renierone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Renierone is an antimicrobial metabolite isolated from the marine sponge, Reniera sp. It belongs to the class of isoquinolinequinone compounds and has shown significant biological activity, particularly in antimicrobial and cytotoxic assays .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Renierone involves several steps. One of the methods includes the oxidative demethylation of 7-methoxy-1,6-dimethyl-5,8-dihydroisoquinoline-5,8-dione . Another approach involves the Pomeranz-Fritsch reaction to prepare 5,7-dimethoxy-6-methylisoquinoline, which is then converted to 8-amino-5,7-dimethoxy-6-methylisoquinoline. This intermediate is treated with ceric ammonium nitrate to yield 7-methoxy-6-methyl-5,8-isoquinolinedione, which can be further converted to this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific and limited use in research settings. the synthetic routes mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反应分析
Types of Reactions
Renierone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound to its hydroquinone form.
Substitution: Various substitution reactions can introduce different functional groups into the isoquinolinequinone structure.
Common Reagents and Conditions
Oxidation: Ceric ammonium nitrate is commonly used for oxidation reactions.
Reduction: Sodium borohydride or other reducing agents can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include different quinone derivatives, hydroquinones, and substituted isoquinolinequinones .
科学研究应用
Renierone has several scientific research applications:
Chemistry: Used as a model compound for studying isoquinolinequinone chemistry and reactions.
Biology: Investigated for its antimicrobial properties against various pathogens.
Medicine: Explored for its potential cytotoxic effects against cancer cell lines.
Industry: Potential use in developing antimicrobial agents and other bioactive compounds
作用机制
The mechanism of action of Renierone involves its interaction with microbial cell components, leading to disruption of cellular processes. It targets specific enzymes and pathways involved in microbial metabolism, resulting in antimicrobial effects. The exact molecular targets and pathways are still under investigation .
相似化合物的比较
Renierone is compared with other isoquinolinequinone compounds such as:
- Mimosamycin
- Saframycins A, B, C, D, E, and S
- Mimocin
- Naphthyridinomycin
These compounds share a similar structural unit of 7-methoxy-6-methyl-5,8-isoquinolinedione and exhibit antibiotic and antitumor activities. this compound is unique in its specific antimicrobial properties and its origin from marine sponges .
属性
分子式 |
C17H17NO5 |
|---|---|
分子量 |
315.32 g/mol |
IUPAC 名称 |
(7-methoxy-6-methyl-5,8-dioxoisoquinolin-1-yl)methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C17H17NO5/c1-5-9(2)17(21)23-8-12-13-11(6-7-18-12)14(19)10(3)16(22-4)15(13)20/h5-7H,8H2,1-4H3/b9-5- |
InChI 键 |
JGSPEFLRDJUZIE-UITAMQMPSA-N |
手性 SMILES |
C/C=C(/C)\C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |
规范 SMILES |
CC=C(C)C(=O)OCC1=NC=CC2=C1C(=O)C(=C(C2=O)C)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


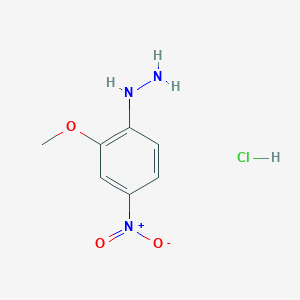
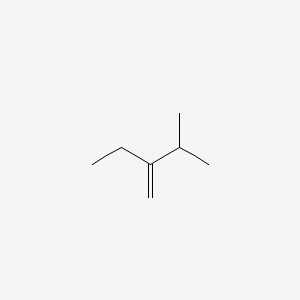
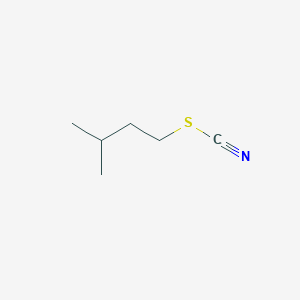
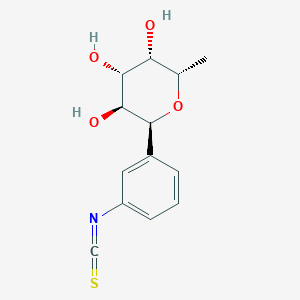
![L-Glucose-[1-3H(N)]](/img/structure/B13780086.png)

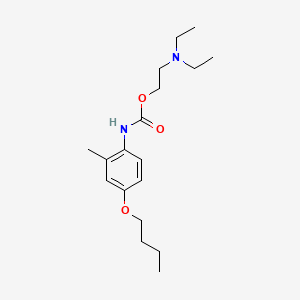


![Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-N-phenyl-, monohydrochloride](/img/structure/B13780102.png)


